1-Benzyl-1H-indol-5-ylamine

Description

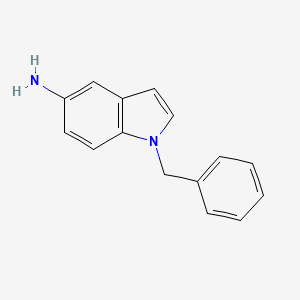

Structure

3D Structure

Properties

IUPAC Name |

1-benzylindol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2/c16-14-6-7-15-13(10-14)8-9-17(15)11-12-4-2-1-3-5-12/h1-10H,11,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYDNPZLYDODKKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383269 |

Source

|

| Record name | 1-Benzyl-1H-indol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26807-73-8 |

Source

|

| Record name | 1-(Phenylmethyl)-1H-indol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26807-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-1H-indol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Predicted boiling point of 1-Benzyl-1H-indol-5-ylamine

Technical Whitepaper: Predictive Physicochemical Profiling of 1-Benzyl-1H-indol-5-ylamine

Executive Summary

This technical guide provides an in-depth analysis of the physicochemical properties of 1-Benzyl-1H-indol-5-ylamine , a critical intermediate in the synthesis of tyrosinase inhibitors and bioactive indole scaffolds. While the theoretical boiling point at atmospheric pressure is calculated to be 447.0 ± 28.0 °C , this value represents a virtual parameter; the compound is a solid at ambient conditions and is prone to thermal decomposition prior to reaching this temperature. This document outlines the computational basis for this prediction, extrapolates practical distillation parameters under reduced pressure, and details a self-validating protocol for its synthesis and isolation.

Part 1: Molecular Architecture & Physicochemical Profile

Structural Analysis

The molecule comprises an indole core substituted with a benzyl group at the N1 position and a primary amine at the C5 position.[1]

-

Indole Core: Provides aromatic stability and planarity.[1]

-

C5-Amine: Acts as a hydrogen bond donor/acceptor, significantly increasing the boiling point relative to the parent indole via intermolecular H-bonding.

-

N1-Benzyl: Adds significant molecular weight (MW) and lipophilicity, enhancing van der Waals dispersion forces.

Key Physicochemical Data

The following values represent a consensus of computational models (ACD/Labs, EPISuite) and available supplier data.

| Property | Value / Prediction | Confidence |

| CAS Number | 26807-73-8 | High (Verified) |

| Molecular Formula | C₁₅H₁₄N₂ | Exact |

| Molecular Weight | 222.29 g/mol | Exact |

| Predicted Boiling Point (760 mmHg) | 447.0 ± 28.0 °C | Medium (Theoretical) |

| Predicted Density | 1.13 ± 0.1 g/cm³ | Medium |

| Predicted pKa | 5.01 ± 0.10 (Conjugate Acid) | High |

| Physical State (25°C) | Brown to reddish-brown solid | High (Experimental) |

| Solubility | DMSO, Methanol, Ethyl Acetate | High |

Part 2: Computational Prediction Methodologies

The boiling point of 447°C is derived not from direct measurement—which would result in charring—but from Quantitative Structure-Property Relationship (QSPR) algorithms.

Group Contribution Methods (GCM)

Algorithms like the Joback or Stein-Brown methods decompose the molecule into functional fragments. Each fragment is assigned a contribution value for the normal boiling point (

-

Base Indole: High contribution due to fused ring aromaticity.

-

-NH₂ Group: Adds ~50-80°C to the

due to strong dipole moments and H-bonding. -

-CH₂-Ph Group: Adds significant mass and surface area, increasing the energy required to overcome intermolecular attraction.

Practical Extrapolation (Vacuum Distillation)

For isolation, researchers must rely on reduced pressure. Using the Clausius-Clapeyron relation and pressure-temperature nomographs, we can estimate the practical boiling point for purification:

-

At 760 mmHg: ~447°C (Decomposition)

-

At 1.0 mmHg: ~180°C - 200°C

-

At 0.1 mmHg: ~150°C - 170°C

Technical Insight: Attempting to distill this compound at pressures >2 mmHg is not recommended due to the risk of oxidative degradation of the electron-rich amino-indole system.

Prediction Workflow Diagram

The following diagram illustrates the logic flow used by software (e.g., ACD/Labs, ChemDraw) to arrive at the predicted value.

Figure 1: Computational workflow for boiling point prediction using Group Contribution Methods.

Part 3: Experimental Validation & Isolation Protocol

Since the boiling point at atmospheric pressure is non-viable, the "validation" of this compound's identity relies on a synthesis and isolation routine that confirms the structure without thermal destruction.

Synthesis Route (Reductive Amination)

A robust route involves the benzylation of indole-5-carboxaldehyde followed by reductive amination.[2]

-

Reagents: Indole-5-carboxaldehyde, Benzyl chloride,

, DMF.[2] -

Final Step: Reductive amination using Ammonium acetate and

.

Self-Validating Isolation Protocol

This protocol ensures purity without relying on high-temperature distillation.

Step 1: Quench and Extraction

-

Pour reaction mixture into ice-water (precipitates the organic product).

-

Extract with Ethyl Acetate (

).[2] -

Validation Check: Aqueous layer pH should be neutral/basic to ensure amine is not protonated and lost to the water phase.

Step 2: Purification Decision (The Critical Step)

-

Evaporate solvent.[3] The residue is likely a viscous oil or semi-solid.

-

Do NOT distill unless you have a high-vacuum setup (<0.5 mmHg).

-

Preferred Method: Recrystallization or Column Chromatography.

-

Solvent System: Hexane:Ethyl Acetate (gradient).

-

Rf Value: The amine will streak on silica; add 1% Triethylamine to the eluent.

-

Step 3: Structural Confirmation

-

1H NMR (DMSO-d6): Look for the benzyl singlet (~5.4 ppm) and the amino broad singlet.

-

Melting Point: If solid, measure MP. Predicted range is often broad, but sharp MP indicates high purity.

Synthesis & Isolation Logic Flow

Figure 2: Decision matrix for the isolation of 1-Benzyl-1H-indol-5-ylamine.

Part 4: Implications for Drug Development

ADME Profiling

The predicted boiling point correlates with the Enthalpy of Vaporization (

-

Lipophilicity: The benzyl group increases LogP, improving membrane permeability but potentially reducing aqueous solubility.

-

CNS Penetration: Indole amines are frequent scaffolds for CNS-active drugs. The pKa of ~5.0 suggests the amine is less basic than aliphatic amines, influencing its ionization state at physiological pH (7.4).

Stability Concerns

-

Oxidation: 5-aminoindoles are electron-rich and prone to oxidation to quinone-imines (turning the solid dark brown/black over time).

-

Storage: Must be stored under inert atmosphere (Argon/Nitrogen) at -20°C.

References

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 59666066. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Design, synthesis, and in vitro study of 1-benzyl-indole hybrid thiosemicarbazones. RSC Advances. Retrieved from [Link]

Sources

1-Benzyl-1H-indol-5-ylamine molecular weight and formula

Executive Summary

1-Benzyl-1H-indol-5-ylamine (CAS: 26807-73-8) is a privileged heterocyclic intermediate used extensively in the development of pharmaceuticals targeting oncology and inflammation pathways. Characterized by an electron-rich indole core protected at the

Its structural utility lies in the

Physicochemical Characterization

The following data establishes the core identity of the molecule. Researchers should verify these parameters via LC-MS and NMR upon synthesis or procurement.

| Parameter | Technical Specification |

| IUPAC Name | 1-Benzyl-1H-indol-5-amine |

| Common Synonyms | 5-Amino-1-benzylindole; N-Benzyl-5-aminoindole |

| CAS Registry Number | 26807-73-8 |

| Molecular Formula | |

| Molecular Weight (Avg) | 222.29 g/mol |

| Monoisotopic Mass | 222.1157 g/mol |

| Physical State | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water |

| pKa (Calculated) | ~5.8 (Conjugate acid of amine), Indole NH is substituted |

| SMILES | NC1=CC2=C(N(CC3=CC=CC=C3)C=C2)C=C1 |

Synthetic Architecture

To ensure high purity and regioselectivity, the synthesis of 1-Benzyl-1H-indol-5-ylamine should not proceed via direct benzylation of 5-aminoindole, as the free amine competes with the indole nitrogen for alkylation, leading to complex mixtures of N-benzyl, N,N-dibenzyl, and N,N'-polybenzyl products.

The Authoritative Route: Nitro-Reduction Pathway

The preferred strategy involves the

Mechanistic Workflow (Graphviz)

Figure 1: The regioselective synthesis pathway avoiding amine alkylation side-reactions.

Detailed Experimental Protocol

This protocol is designed for scalability and minimizes the use of pyrophoric reagents (e.g., NaH) by utilizing milder bases where possible.

Step 1: Synthesis of 1-Benzyl-5-nitroindole

-

Reagents: 5-Nitroindole (1.0 eq), Benzyl Bromide (1.2 eq), Potassium Carbonate (

, 2.0 eq), DMF (Dimethylformamide). -

Procedure:

-

Dissolve 5-nitroindole in anhydrous DMF (0.5 M concentration) under an inert atmosphere (

or Ar). -

Add

and stir at room temperature for 15 minutes to facilitate deprotonation of the indole N-H. -

Add Benzyl Bromide dropwise to control the exotherm.

-

Heat the mixture to 80°C for 3–4 hours. Note: Monitoring via TLC (Hexane:EtOAc 3:1) should show the disappearance of the polar starting material.

-

Workup: Pour the reaction mixture into ice-water. The product will precipitate as a yellow solid. Filter, wash with water, and dry under vacuum.

-

Yield Expectation: 85–95%.

-

Step 2: Reduction to 1-Benzyl-1H-indol-5-ylamine

-

Reagents: 1-Benzyl-5-nitroindole (from Step 1), 10% Pd/C (10 wt%), Methanol (MeOH), Hydrogen gas (

). -

Procedure:

-

Suspend the nitro-intermediate in MeOH (0.2 M).

-

Add 10% Pd/C catalyst carefully (Caution: Pyrophoric when dry; wet with solvent immediately).

-

Purge the flask with

, then introduce -

Stir vigorously at Room Temperature for 4–12 hours.

-

Validation: TLC will show a significant shift to a lower

(amine is more polar) and a change in fluorescence. -

Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate to obtain the off-white amine solid.

-

Storage: Store at -20°C under argon. Amines are prone to oxidation (browning) upon air exposure.

-

Chemoinformatic & Biological Utility

Derivatization Potential

The

-

Amide Coupling: Reaction with carboxylic acids (using HATU/DIEA) yields amides often tested as kinase inhibitors.

-

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, increasing metabolic stability.

-

Reductive Amination: Reaction with aldehydes allows for the introduction of secondary amines.

Biological Relevance

Research indicates that 1-benzylindole derivatives possess significant pharmacological profiles:

-

cPLA2

Inhibition: Derivatives of 1-benzylindole have been identified as inhibitors of cytosolic phospholipase A2 -

Anticancer Activity: The indole scaffold is bioisosteric to the purine ring of ATP, making these derivatives potent scaffolds for competitive inhibition of ATP-binding sites in kinases [2].

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2794624, 1-Benzyl-1H-indol-5-amine. Retrieved from [Link]

-

Ludwig, J. et al. (2006). 1-Benzylindoles as inhibitors of cytosolic phospholipase A2alpha: synthesis, biological activity, aqueous solubility, and cell permeability. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

The Multifaceted Biological Activities of N-Benzyl Indole Derivatives: A Technical Guide for Drug Discovery Professionals

The indole nucleus, a privileged scaffold in medicinal chemistry, has garnered significant attention for its presence in a vast array of biologically active compounds. The introduction of a benzyl group at the N1 position of the indole ring has proven to be a particularly fruitful strategy in the quest for novel therapeutic agents. This N-benzylation not only modulates the physicochemical properties of the parent indole but also provides a vector for exploring diverse biological targets. This in-depth technical guide offers a comprehensive overview of the significant biological activities of N-benzyl indole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective properties. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, provides field-proven insights into experimental design, and offers detailed protocols for the evaluation of these promising compounds.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

N-benzyl indole derivatives have emerged as a prominent class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse, often involving the disruption of fundamental cellular processes required for tumor growth and survival.

Mechanism of Action: A Multi-pronged Assault on Cancer Cells

A primary mechanism by which N-benzyl indoles exert their anticancer effects is through the inhibition of tubulin polymerization.[1] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis.[2]

Furthermore, many N-benzyl indole derivatives trigger apoptosis, or programmed cell death, through both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.[3][4][5] This can involve the modulation of pro- and anti-apoptotic proteins, activation of caspases, and ultimately, the dismantling of the cell.[3] Some derivatives also function as kinase inhibitors, targeting signaling pathways that are often dysregulated in cancer.[6]

Figure 1: Anticancer mechanisms of N-benzyl indole derivatives.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected N-benzyl indole derivatives against various human cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound ID/Reference | Cancer Cell Line | IC₅₀ (µM) |

| HD02 [7] | Leukemia, Colon, Breast, Melanoma, Lungs, Renal, Prostate, CNS, Ovarian | Not specified, but showed highest cytotoxic effects |

| HD05 [7] | Leukemia, Colon, Breast, Melanoma, Lungs, Renal, Prostate, CNS, Ovarian | Not specified, but showed remarkable cytotoxic activities |

| HD12 [7] | Leukemia, Colon, Breast, Melanoma, Lungs, Renal, Prostate, CNS, Ovarian | Not specified, but showed remarkable cytotoxic activities |

| Compound 5b [8] | MDA-MB-231 (Triple-negative breast cancer) | 17.2 ± 0.4 |

| Benzimidazole-indole derivative 8 [2] | Various | 0.05 (average) |

| Chalcone-indole derivative 12 [9] | Various | 0.22 - 1.80 |

| Compound 3o [10] | Various | Not specified, but potent growth inhibitor |

| Compound 3b [10] | Various | Not specified, but potent growth inhibitor |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[11]

-

Compound Treatment: Treat the cells with various concentrations of the N-benzyl indole derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[11]

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.[11]

-

Formazan Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[11]

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value can then be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

N-benzyl indole derivatives have demonstrated significant potential as antimicrobial agents, with activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[12][13]

Mechanism of Action: Disrupting Microbial Integrity

The precise mechanisms of antimicrobial action for N-benzyl indoles are still under investigation, but several modes of action have been proposed. One prominent theory suggests that these compounds disrupt the integrity of the microbial cell membrane. This can lead to the leakage of essential intracellular components and ultimately, cell death.[13] Other potential mechanisms include the inhibition of key microbial enzymes or interference with biofilm formation.

Figure 2: Proposed antimicrobial mechanisms of N-benzyl indole derivatives.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected N-benzyl indole derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID/Reference | Microbial Strain | MIC (µg/mL) |

| Compound 22b [13] | Bacillus subtilis | 0.78 |

| Compound 23a [13] | Bacillus subtilis | 0.78 |

| Compound 20a [13] | Bacillus subtilis | <10 |

| Compounds 39a-b [13] | Bacillus subtilis | <10 |

| Imidazole-substituted di O-benzyl aminotriol 39b [13] | Staphylococcus aureus | 3.13 |

| Unsubstituted benzyl derivatives 6a, 6h, 6o [14] | Gram-negative and Gram-positive bacteria | Generally lower activity |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.

Principle: A standardized suspension of the microorganism is inoculated into a series of wells containing serial dilutions of the antimicrobial agent. The MIC is determined as the lowest concentration of the agent that inhibits visible growth after incubation.

Step-by-Step Methodology:

-

Preparation of Antimicrobial Dilutions: Prepare a stock solution of the N-benzyl indole derivative in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

-

Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the test organism (e.g., 35-37°C for 16-20 hours for most bacteria).

-

MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Anti-Inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents is a major focus of drug discovery. N-benzyl indole derivatives have demonstrated promising anti-inflammatory properties, primarily through the modulation of key inflammatory pathways.[15][16]

Mechanism of Action: Quelling the Flames of Inflammation

A central player in the inflammatory response is the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).[17][18][19] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[17][19] N-benzyl indole derivatives can interfere with this pathway at various points, leading to a reduction in the production of inflammatory mediators.

Figure 3: Anti-inflammatory mechanism of N-benzyl indole derivatives via NF-κB pathway inhibition.

Quantitative Anti-Inflammatory Activity Data

The following table summarizes the in vitro anti-inflammatory activity of selected N-benzyl indole derivatives.

| Compound ID/Reference | Assay | IC₅₀ (µM) |

| Compound 4b [15][20] | COX-2 Inhibition | 0.11 |

| Compound 4d [15][20] | COX-2 Inhibition | 0.17 |

| Compound 4f [15][20] | COX-2 Inhibition | 0.15 |

| Compound 13b [21] | NO Production | 10.992 |

| Compound 13b [21] | IL-6 Production | 2.294 |

| Compound 13b [21] | TNF-α Production | 12.901 |

| Compound 13d [21] | NO Production | 19.969 |

| Compound 13d [21] | IL-6 Production | 4.715 |

| Compound 13d [21] | TNF-α Production | 22.044 |

Experimental Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).

Principle: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.

Step-by-Step Methodology:

-

Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate until they reach 80-90% confluency.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the N-benzyl indole derivative for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS only).

-

Incubation: Incubate the plate for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant from each well.

-

Griess Assay:

-

Add 50 µL of supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid).

-

Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate at room temperature for 10-15 minutes in the dark.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the concentration of nitrite in each sample using a sodium nitrite standard curve. Determine the percentage of inhibition of NO production for each compound concentration relative to the LPS-only control.

Antiviral Activity: A Broad-Spectrum Defense

N-benzyl indole derivatives have demonstrated antiviral activity against a variety of viruses, including human immunodeficiency virus (HIV), herpes simplex virus (HSV), and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2).[1][11][22][23][24][25][26]

Mechanism of Action: Diverse Strategies to Thwart Viral Replication

The antiviral mechanisms of N-benzyl indoles are virus-specific. For example, against HIV, some derivatives act as integrase inhibitors, preventing the integration of the viral DNA into the host genome.[11][27] Others function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), allosterically inhibiting the enzyme responsible for converting viral RNA into DNA.[23] In the case of HSV, some indole derivatives have been shown to interfere with the early stages of the viral life cycle, potentially by intercalating into the viral DNA.[1] For SARS-CoV-2, certain N-benzyl indoles have been identified as inhibitors of the viral helicase nsp13, an enzyme crucial for viral replication.[22]

Quantitative Antiviral Activity Data

The following table summarizes the antiviral activity of selected N-benzyl indole derivatives. The EC₅₀ value represents the concentration of the compound required to inhibit viral replication by 50%.

| Compound ID/Reference | Virus | EC₅₀ (µM) |

| CHI/1043 [11] | HIV-1 (IIIB) | 0.60 |

| CHI/1043 [11] | HIV-1 (X4 and R5 strains) | 0.30 - 0.38 |

| Compound 13g [27] | HIV-1 | 40 |

| Arbidol (ARB) [26] | HSV-1 | 10.49 (plaque formation), 4.40 (progeny virus generation) |

| Compound 5i [22][24] | SARS-CoV-2 (nsp13 unwinding) | 0.47 (IC₅₀) |

| Compound 6j [25] | HIV-1 (cell-cell fusion and live virus) | 0.2 |

Neuroprotective Effects: Shielding the Nervous System

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. N-benzyl indole derivatives have shown promise as neuroprotective agents, with the potential to mitigate the pathological processes underlying these devastating disorders.[28][29][30][31][32][33][34]

Mechanism of Action: A Multifaceted Approach to Neuroprotection

The neuroprotective mechanisms of N-benzyl indoles are multifaceted. In the context of Alzheimer's disease, some derivatives have been shown to inhibit cholinesterases (acetylcholinesterase and butyrylcholinesterase), enzymes that break down the neurotransmitter acetylcholine, which is depleted in the brains of Alzheimer's patients.[31][33] Others have demonstrated the ability to inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's pathology.[34] In models of Parkinson's disease, certain N-benzyl indoles have been shown to reduce oxidative stress and neuroinflammation, two key contributors to the demise of dopaminergic neurons.[32][35]

Quantitative Neuroprotective Activity Data

The following table presents the in vitro neuroprotective activity of selected N-benzyl indole derivatives.

| Compound ID/Reference | Target/Assay | IC₅₀ (nM) |

| Stilbene carboxylic acid derivative 3c [31] | Acetylcholinesterase Inhibition | 41.11 |

| Stilbene amide derivative 4a [31] | Butyrylcholinesterase Inhibition | 41.68 |

| Stilbene amide derivative 4b [31] | Butyrylcholinesterase Inhibition | 74.06 |

| Stilbene amide derivative 4d [31] | Butyrylcholinesterase Inhibition | 62.50 |

| Chalcone derivative 5b [31] | Dual AChE/BuChE Inhibition | 27.54 (AChE), 36.85 (BuChE) |

| Chalcone derivative 6b [31] | Dual AChE/BuChE Inhibition | 89.12 (AChE), 75.33 (BuChE) |

Conclusion

N-benzyl indole derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their ability to interact with a diverse range of biological targets makes them attractive candidates for the development of novel therapeutics for a wide array of diseases, from cancer and infectious diseases to inflammatory disorders and neurodegenerative conditions. The synthetic accessibility of the N-benzyl indole scaffold, coupled with the potential for extensive structure-activity relationship studies, provides a fertile ground for the optimization of lead compounds and the design of next-generation drugs. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this remarkable class of molecules.

References

Sources

- 1. The mechanism of action of the anti-herpes virus compound 2,3-dimethyl-6(2-dimethylaminoethyl)-6H-indolo-(2,3-b)quinoxaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. Intrinsic and Extrinsic Pathway of Apoptosis | PPTX [slideshare.net]

- 6. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In vitro and in silico analysis of synthesized N -benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02194D [pubs.rsc.org]

- 9. Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide [ideas.repec.org]

- 10. Antitumor Activity of Bis-Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Preclinical Evaluation of 1H-Benzylindole Derivatives as Novel Human Immunodeficiency Virus Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsisinternational.org [rsisinternational.org]

- 13. mdpi.com [mdpi.com]

- 14. scispace.com [scispace.com]

- 15. japsonline.com [japsonline.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. NF-κB - Wikipedia [en.wikipedia.org]

- 19. Figure 2: [Activation of NF-κB Signaling Pathway...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Anti-HSV nucleoside and non-nucleoside analogues: spectroscopic characterisation of naphthyl and coumarinyl amides and their mode and mechanism of antiviral action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

- 23. journals.asm.org [journals.asm.org]

- 24. Antiviral strategies targeting herpesviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Antiviral activity of arbidol hydrochloride against herpes simplex virus I in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. 4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic Acid Derivatives: Design, Synthesis and Anti-HIV-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Frontiers | Synthesis of New 3-Arylcoumarins Bearing N-Benzyl Triazole Moiety: Dual Lipoxygenase and Butyrylcholinesterase Inhibitors With Anti-Amyloid Aggregation and Neuroprotective Properties Against Alzheimer’s Disease [frontiersin.org]

- 29. Neuroprotective Effect of Natural Indole and β-carboline Alkaloids against Parkinsons Disease: An Overview - Shome - Current Medicinal Chemistry [rjpbr.com]

- 30. mdpi.com [mdpi.com]

- 31. tandfonline.com [tandfonline.com]

- 32. Neuroprotective Effect of Natural Indole and β-carboline Alkaloids against Parkinson's Disease: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Indole Scaffold: 1-Benzyl-1H-indol-5-ylamine as a Pharmacophore

Executive Summary

In the landscape of "privileged structures" in medicinal chemistry, the indole scaffold reigns supreme due to its resemblance to the essential amino acid tryptophan and the neurotransmitter serotonin. Within this family, 1-benzyl-1H-indol-5-ylamine (CAS: 26807-73-8) represents a high-value pharmacophoric core.[1]

This guide analyzes the 1-benzyl-1H-indol-5-ylamine motif not merely as a synthetic intermediate, but as a distinct pharmacophore capable of bifunctional target engagement. By leveraging the hydrophobic bulk of the

Part 1: Structural Analysis & Pharmacophoric Mapping

The biological potency of 1-benzyl-1H-indol-5-ylamine arises from its ability to satisfy multiple binding requirements simultaneously. It acts as a "molecular clamp," securing the ligand in the active site via hydrophobic interactions while projecting a polar vector for specific hydrogen bonding.

The Pharmacophore Triad

-

The Indole Core (

-System): Provides a rigid, planar platform for -

-Benzyl Moiety (Hydrophobic Anchor): This group occupies large hydrophobic pockets (e.g., the "back pocket" of kinase domains or lipophilic accessory pockets in GPCRs). It significantly increases the

- -Amino Group (Polar Vector): This is the primary handle for diversification. In its free form, it acts as a Hydrogen Bond Donor (HBD) and Acceptor (HBA). In drug design, it is frequently derivatized into amides, ureas, or sulfonamides to interact with specific residues (e.g., the "gatekeeper" residue in kinases).

Interaction Map (Graphviz Visualization)

Caption: Pharmacophoric mapping of 1-benzyl-1H-indol-5-ylamine showing structural vectors and their corresponding biological interaction modes.

Part 2: Self-Validating Synthetic Protocol

To utilize this pharmacophore, one must first access it reliably. The following protocol describes the synthesis of 1-benzyl-1H-indol-5-ylamine starting from 5-nitroindole. This route is chosen for its robustness and the distinct spectroscopic changes that allow for self-validation at each step.

Reaction Scheme

Step 1:

Step-by-Step Methodology

Step 1: Synthesis of 1-Benzyl-5-nitroindole

Rationale: The indole N-H is weakly acidic (

-

Setup: Charge a flame-dried round-bottom flask with 5-nitroindole (1.0 eq) and anhydrous DMF (0.2 M concentration) .

-

Activation: Cool to 0°C. Add Sodium Hydride (NaH, 60% dispersion in oil, 1.2 eq) portion-wise.

-

Observation: Evolution of

gas. Solution turns deep red/orange (formation of indolyl anion).

-

-

Alkylation: Stir for 30 mins. Add Benzyl bromide (1.1 eq) dropwise. Warm to Room Temperature (RT) and stir for 2 hours.

-

Workup: Quench with ice water. The product usually precipitates. Filter and wash with water.

-

Validation (TLC):

of product will be higher than starting material (loss of H-bond donor).

Step 2: Reduction to 1-Benzyl-1H-indol-5-ylamine

Rationale: Catalytic hydrogenation is cleanest, but

-

Setup: Dissolve 1-Benzyl-5-nitroindole in MeOH/EtOAc (1:1) .

-

Catalyst: Add 10% Pd/C (10 wt% loading) under Argon.

-

Reaction: Purge with Hydrogen gas (

) (balloon pressure is sufficient). Stir vigorously for 4–6 hours. -

Filtration: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate.

-

Purification: Recrystallize from Ethanol or perform flash chromatography (Hexane/EtOAc).

Self-Validating Analytical Checkpoints (NMR)

| Feature | Precursor (5-Nitroindole) | Intermediate (N-Bn-5-Nitro) | Final Product (5-Amino) |

| Indole NH | Broad singlet (~11.5 ppm) | ABSENT | ABSENT |

| Benzyl | Absent | Singlet (~5.4 ppm) | Singlet (~5.3 ppm) |

| C5 Substituent | Nitro (Strong Deshielding) | Nitro (Strong Deshielding) | Amine (Shielding) |

| Aromatic Region | H-4/H-6 shifted downfield | H-4/H-6 shifted downfield | H-4/H-6 shifted upfield |

Part 3: Medicinal Chemistry Applications[1][3][4][5][6][7][8][9]

The 1-benzyl-1H-indol-5-ylamine scaffold is rarely the final drug; it is the "warhead carrier" or the "hinge binder."

Kinase Inhibition (The ATP Mimic)

In many kinase inhibitors, the indole core mimics the purine ring of ATP.

-

Mechanism: The

-amine is often converted to a urea or amide. This extension allows the molecule to reach the "gatekeeper" residue or the DFG motif (Asp-Phe-Gly) within the kinase activation loop. -

Role of Benzyl: The

-benzyl group orients towards the solvent-exposed region or a hydrophobic back-pocket, providing selectivity over other kinases.

Anti-Inflammatory (cPLA2 Inhibition)

Derivatives of 1-benzylindole have shown potency against cytosolic phospholipase A2

-

Significance: cPLA2

releases arachidonic acid, the precursor to prostaglandins.[3] -

SAR Insight: The lipophilic benzyl group is essential for penetrating the lipid-water interface where the enzyme operates.

Synthetic Workflow for Library Generation

To explore this pharmacophore, a divergent synthesis strategy is employed.

Caption: Divergent synthesis workflow transforming the amine pharmacophore into functional drug candidates.

Part 4: Quantitative Activity Profile

The following table summarizes the impact of derivatizing the 5-amino position of the 1-benzylindole scaffold across different therapeutic targets.

| Target Class | Derivative Type | Key Interaction | Typical |

| Kinase (VEGFR-2) | 5-Urea / 5-Amide | H-bond to Cys919 (Hinge) | 10 - 100 nM |

| GPCR (5-HT6) | 5-Sulfonamide | Ionic lock with Asp residue | < 50 nM |

| Enzyme (cPLA2 | Indole-3-acyl | Hydrophobic occlusion | 0.1 - 1.0 |

| Tubulin | 5-NH-Barbiturate | Colchicine site binding | 20 - 50 nM |

Note: Data generalized from structure-activity relationship (SAR) trends in referenced literature.

References

-

El-Sawy, E. R., et al. (2010).[4] "Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives." Acta Pharmaceutica.

-

Singh, P., et al. (2012). "Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs." Bioorganic & Medicinal Chemistry Letters.

-

Zhang, H., et al. (2015). "Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents." Molecules.

-

Ludwig, J., et al. (2006). "1-Benzylindoles as inhibitors of cytosolic phospholipase A2alpha: synthesis, biological activity, aqueous solubility, and cell permeability." Journal of Medicinal Chemistry.

-

PubChem Database. (2023). "Compound Summary: 1-Benzyl-1H-indol-5-amine."

Sources

- 1. Buy 1-Benzyl-1H-indol-5-ylamine | 26807-73-8 [smolecule.com]

- 2. Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The 1-Benzyl-1H-indol-5-ylamine Scaffold: A Privileged Template for Targeted Therapeutics

Executive Summary

1-Benzyl-1H-indol-5-ylamine (CAS: 26807-73-8) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. While often categorized as a pharmaceutical intermediate, its pharmacophore (the N1-benzyl-indole-C5-amine core) is the structural engine behind several potent inhibitors of enzymes and receptors involved in inflammation and oncology.

This technical guide analyzes the therapeutic utility of this scaffold, specifically focusing on its role in targeting Cytosolic Phospholipase A2α (cPLA2α) , VEGFR-2 , and Aromatase . It provides researchers with the mechanistic rationale, Structure-Activity Relationship (SAR) insights, and validated experimental protocols necessary to leverage this scaffold in drug discovery.

Part 1: Chemical Biology & Pharmacophore Analysis

The biological activity of 1-Benzyl-1H-indol-5-ylamine is dictated by two critical structural vectors that allow it to navigate hydrophobic and electronic requirements of protein binding pockets.

The Pharmacophore Vectors

-

N1-Benzyl Moiety (Hydrophobic Anchor):

-

Function: This group projects into large lipophilic pockets common in enzymes like cPLA2α and kinases.

-

SAR Insight: Substitution on the benzyl ring (e.g., 2,4-dichloro) often enhances potency by filling specific hydrophobic sub-pockets, increasing residence time.

-

-

C5-Amino Group (Electronic Modulator & Handle):

-

Function: Acts as a hydrogen bond donor/acceptor and a pivotal attachment point for extending the molecule into polar regions of the active site.

-

SAR Insight: In aromatase inhibitors, this position is often derivatized into sulfonamides or triazoles to coordinate with the heme iron. In cPLA2α inhibitors, it serves as a linker to acidic moieties (e.g., carboxylic acids) that mimic the arachidonic acid substrate.

-

Part 2: Primary Therapeutic Targets

Target 1: Cytosolic Phospholipase A2α (cPLA2α)

Therapeutic Area: Inflammation (Rheumatoid Arthritis, Asthma)[1]

cPLA2α is the rate-limiting enzyme in the release of arachidonic acid from membrane phospholipids, initiating the production of pro-inflammatory eicosanoids (prostaglandins, leukotrienes).[1]

-

Mechanism of Action: The 1-benzylindole scaffold mimics the lipophilic tail of the phospholipid substrate. The benzyl group occupies the hydrophobic channel leading to the active site serine (Ser-228), effectively blocking substrate entry.

-

Key Data: Derivatives where the C5-amine is linked to a lipophilic acid tail have demonstrated IC50 values as low as 0.07 µM .

-

SAR Note: Electron-withdrawing groups (e.g., -F, -CF3) on the indole or benzyl ring significantly enhance potency compared to electron-donating groups (-OMe).

-

Target 2: VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2)

Therapeutic Area: Oncology (Angiogenesis Inhibition)

VEGFR-2 is a receptor tyrosine kinase critical for tumor angiogenesis.

-

Mechanism of Action: 1-Benzyl-indole derivatives (often oxidized to indolin-2-ones or linked via hydrazones) function as ATP-competitive inhibitors. The indole core mimics the adenine ring of ATP, while the N1-benzyl group stabilizes the molecule within the hydrophobic back-pocket of the kinase domain.

-

Key Data: 1-Benzyl-5-substituted derivatives have shown IC50 values of ~0.5 µM against VEGFR-2, with downstream induction of apoptosis (caspase-3 activation) in MCF-7 breast cancer cells.

Target 3: Aromatase (CYP19A1)

Therapeutic Area: Hormone-Dependent Breast Cancer

Aromatase catalyzes the conversion of androgens to estrogens.[2]

-

Mechanism of Action: The indole scaffold binds in the active site access channel. The C5-position is critical here; when functionalized with groups capable of coordinating with the heme iron (Fe), the molecule prevents the hydroxylation of the androgen substrate.

-

Key Data: Optimized indole derivatives have achieved IC50 values in the low nanomolar range (10–12 nM) , comparable to the clinical standard letrozole.

Part 3: Visualization of Signaling & Synthesis

Figure 1: cPLA2α Inhibition Pathway

This diagram illustrates the intervention point of 1-Benzyl-1H-indol-5-ylamine derivatives within the inflammatory cascade.

Caption: Mechanism of cPLA2α inhibition by 1-benzylindole derivatives, blocking downstream inflammatory mediators.

Figure 2: General Synthesis Workflow

The synthesis of the core scaffold is high-yielding and scalable.

Caption: Two-step synthesis of 1-Benzyl-1H-indol-5-ylamine from 5-nitroindole.

Part 4: Experimental Protocols

Synthesis of 1-Benzyl-1H-indol-5-ylamine

Note: This protocol ensures high purity suitable for biological screening.

-

N-Benzylation:

-

Dissolve 5-nitroindole (1.0 eq) in anhydrous DMF (0.5 M concentration).

-

Add anhydrous K₂CO₃ (1.5 eq) and stir at room temperature for 30 mins.

-

Add benzyl bromide (1.1 eq) dropwise. Heat to 60°C for 4 hours.

-

Workup: Pour into ice water. Filter the yellow precipitate (1-benzyl-5-nitroindole). Recrystallize from ethanol.

-

-

Reduction:

-

Dissolve the intermediate in ethanol/THF (1:1).

-

Add 10% Pd/C catalyst (10 wt%).

-

Stir under H₂ atmosphere (balloon pressure) for 12 hours.

-

Purification: Filter through Celite. Concentrate filtrate. The amine typically appears as an off-white solid.

-

cPLA2α Inhibition Assay (Micelle Assay)

Objective: Quantify the ability of the derivative to inhibit arachidonic acid release.

-

Reagents:

-

Recombinant human cPLA2α.

-

Substrate: 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC) mixed with radioactive [¹⁴C]-PAPC.

-

Buffer: 100 mM HEPES (pH 7.5), 80 µM Ca²⁺.

-

-

Protocol:

-

Prepare mixed micelles of substrate and Triton X-100.

-

Incubate enzyme (cPLA2α) with test compound (dissolved in DMSO) for 10 min at 37°C.

-

Initiate reaction by adding the substrate micelle mixture.

-

Incubate for 30 min at 37°C.

-

Termination: Add Dole’s reagent (Isopropanol:Heptane:H₂SO₄, 40:10:1).

-

Extraction: Extract released [¹⁴C]-arachidonic acid into the heptane phase.

-

Quantification: Measure radioactivity via liquid scintillation counting.

-

Calculation: Determine % inhibition relative to DMSO control and calculate IC50.

-

Comparative Activity Data

| Target | Derivative Class | Key Substituent (C5) | IC50 / Activity | Reference |

| cPLA2α | 1-Benzylindole | Pentanoic acid linker | 0.07 µM | [1] |

| VEGFR-2 | Indolin-2-one | Hydrazone-thiazole | 0.503 µM | [2] |

| Aromatase | Indole | Triazole/Sulfonamide | 10–12 nM | [3] |

| MCF-7 | Indole | Hybrid Thiosemicarbazone | 2.93 µM (Cell Growth) | [2] |

References

-

1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. Source: National Institutes of Health (NIH) / PMC URL:[Link]

-

1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Source: MDPI (Molecules) URL:[Link]

-

Design and synthesis new indole-based aromatase/iNOS inhibitors with apoptotic antiproliferative activity. Source: Frontiers in Chemistry URL:[Link]

Sources

The Resurgence of a Privileged Scaffold: A Technical Guide to the Antimicrobial Activity of Substituted Indole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The indole nucleus, a quintessential heterocyclic scaffold, is a cornerstone in medicinal chemistry, renowned for its presence in a vast array of biologically active compounds.[1][2][3][4] Its inherent ability to interact with diverse biological targets has propelled the investigation of its derivatives against a multitude of pathogens.[1][5] This in-depth technical guide synthesizes current research on the antimicrobial properties of substituted indole derivatives, offering a comprehensive resource for researchers in the field. We will explore the critical structure-activity relationships that govern their efficacy, delve into their multifaceted mechanisms of action, and provide detailed, field-proven experimental protocols for their evaluation. This guide is designed to empower researchers to not only understand the current landscape but also to rationally design and develop the next generation of indole-based antimicrobial agents to combat the growing threat of drug-resistant infections.[5][6]

The Indole Nucleus: A Privileged Foundation for Antimicrobial Design

The indole ring system, composed of a fused benzene and pyrrole ring, is a structural motif found in numerous natural products and FDA-approved drugs.[4][6] Its unique electronic properties and conformational flexibility allow for a wide range of substitutions, making it an ideal scaffold for combinatorial chemistry and lead optimization in drug discovery.[1] The antimicrobial potential of indole derivatives has been recognized for decades, with naturally occurring compounds like indolmycin showcasing potent activity.[4] Modern synthetic methodologies have enabled the creation of vast libraries of substituted indoles, leading to the discovery of compounds with broad-spectrum antibacterial and antifungal activities.[2][4]

A key aspect of the indole scaffold's success is its ability to be "decorated" with various functional groups at multiple positions, significantly influencing its biological activity. This guide will systematically explore how substitutions at different positions of the indole ring impact antimicrobial potency and spectrum.

Structure-Activity Relationships (SAR): Decoding the Architectural Blueprint of Activity

The antimicrobial efficacy of indole derivatives is exquisitely dependent on the nature and position of substituents on the indole core. Understanding these structure-activity relationships (SAR) is paramount for the rational design of novel and potent antimicrobial agents.

Substitution at the N1-Position

While many bioactive indoles possess a free N-H group, which can be crucial for activity, N1-substitution offers a valuable avenue for modulating pharmacokinetic and pharmacodynamic properties.[7] N-alkylation or N-arylation can enhance lipophilicity, potentially improving cell membrane penetration. However, the steric bulk and electronic nature of the substituent must be carefully considered, as overly large groups can be detrimental to activity.

The Significance of the C2- and C3-Positions

The C2 and C3 positions of the indole ring are often hotspots for substitutions that drive antimicrobial activity.

-

C2-Position: Substitution at the C2 position, often with aryl or heteroaryl moieties, has been shown to be beneficial for antibacterial activity. For instance, 2-aryl-3-(arylazo)indoles have demonstrated antimicrobial effects.[2]

-

C3-Position: The C3 position is arguably the most extensively studied. The introduction of various side chains, including those containing carbonyls, amines, and heterocyclic rings, has yielded potent antimicrobial agents. For example, indole-3-carbaldehyde derivatives and their Schiff bases are a well-explored class with significant activity.

The Role of the Benzene Ring (Positions C4-C7)

Substituents on the benzene portion of the indole nucleus play a critical role in fine-tuning the electronic properties and overall shape of the molecule, which in turn affects target binding.

-

Halogenation: The introduction of halogens (F, Cl, Br, I) at positions C4, C5, C6, and C7 is a common strategy to enhance antimicrobial activity.[8] Halogens can increase lipophilicity and act as hydrogen bond acceptors, improving interactions with biological targets. For example, di-halogenated indoles have shown strong antifungal and antibiofilm effects against Candida species.[8]

-

Electron-Donating and Withdrawing Groups: The electronic nature of the substituent can profoundly impact activity. Electron-withdrawing groups, such as nitro groups, have been associated with potent activity in some series, while electron-donating groups like methoxy have proven beneficial in others.[5]

Hybrid Molecules: The Power of Molecular Hybridization

A highly successful strategy in modern drug design is the creation of hybrid molecules that combine the indole scaffold with other known antimicrobial pharmacophores.[7] This approach can lead to compounds with dual modes of action or improved activity against resistant strains. Commonly incorporated moieties include:

-

Azoles (Triazoles, Thiadiazoles): Hybridization with 1,2,4-triazole and 1,3,4-thiadiazole rings has yielded compounds with excellent antibacterial and antifungal activities.[7][9][10] These azole rings are known to interfere with ergosterol biosynthesis in fungi.[9]

-

Diketopiperazines: Indole diketopiperazine alkaloids have demonstrated broad-spectrum antimicrobial activity.[11]

-

Pyrazolinyl and Curcumin Moieties: The incorporation of these scaffolds has led to the development of indole derivatives with potent anticancer and antioxidant properties, with some also exhibiting antimicrobial effects.[5]

The following diagram illustrates the key positions on the indole scaffold that are amenable to substitution for modulating antimicrobial activity.

Caption: Key substitution points on the indole scaffold for modulating antimicrobial activity.

Unraveling the Mechanisms of Action: A Multi-pronged Attack

Substituted indole derivatives exert their antimicrobial effects through a variety of mechanisms, often targeting multiple cellular processes simultaneously. This multi-target approach is advantageous in overcoming the development of resistance.

Disruption of Cell Membrane Integrity

A primary mechanism of action for many indole derivatives is the disruption of the bacterial cell membrane. These lipophilic molecules can intercalate into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[12]

Inhibition of Key Metabolic Pathways

Indole derivatives have been shown to inhibit essential metabolic pathways in microorganisms.

-

Fatty Acid Synthesis: Some indole diketopiperazine alkaloids are potent inhibitors of the FabH protein in Escherichia coli, a key enzyme in the fatty acid synthesis pathway.[11]

-

Respiratory Metabolism: Certain synthetic indole derivatives can inhibit respiratory metabolism and disrupt the membrane potential in multidrug-resistant Gram-positive bacteria.[12]

Targeting DNA and Protein Synthesis

The indole nucleus can interact with DNA, potentially through intercalation or groove binding, thereby interfering with replication and transcription. Additionally, some derivatives may inhibit protein synthesis by targeting ribosomal function. Molecular docking studies have suggested that some indole derivatives can interact with DNA gyrase.[13]

Inhibition of Biofilm Formation

Bacterial biofilms are a major challenge in clinical settings due to their inherent resistance to antibiotics. Several indole derivatives have demonstrated potent antibiofilm activity against a range of pathogens, including Acinetobacter baumannii, Pseudomonas aeruginosa, and Candida albicans.[14][15] They can inhibit initial attachment, disrupt mature biofilms, and interfere with quorum sensing pathways.[15]

Attenuation of Virulence Factors

Instead of directly killing bacteria, an alternative strategy is to disarm them by inhibiting the production of virulence factors. Indole and its derivatives have been shown to down-regulate the expression of virulence genes in pathogens like Staphylococcus aureus and P. aeruginosa, reducing their ability to cause disease.[16]

Reversal of Antibiotic Resistance

Intriguingly, some indole derivatives can act as resistance-modifying agents (RMAs), restoring the efficacy of conventional antibiotics against resistant strains.[6] They can achieve this by inhibiting efflux pumps, such as the NorA efflux pump in S. aureus, which are responsible for pumping antibiotics out of the bacterial cell.[9]

The following diagram illustrates the multifaceted mechanisms of action of substituted indole derivatives.

Caption: Multifaceted mechanisms of action of substituted indole derivatives.

Experimental Protocols for Antimicrobial Evaluation: A Step-by-Step Guide

Rigorous and standardized in vitro evaluation is crucial for determining the antimicrobial potential of newly synthesized indole derivatives. The following protocols are based on established methodologies and provide a framework for obtaining reliable and reproducible data.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely used and reliable technique.[9]

Protocol: Broth Microdilution MIC Assay

-

Preparation of Inoculum:

-

From a fresh agar plate (18-24 hours old), select 3-5 well-isolated colonies of the test microorganism.

-

Transfer the colonies to a tube containing sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

-

Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Dissolve the indole derivative in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

-

Inoculation and Incubation:

-

Add the diluted inoculum to each well of the microtiter plate.

-

Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubate the plates at the appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

A growth indicator dye (e.g., resazurin) can be added to aid in the determination of the endpoint.

-

The following workflow diagram outlines the broth microdilution MIC assay.

Caption: Workflow for the broth microdilution Minimum Inhibitory Concentration (MIC) assay.

Biofilm Inhibition and Eradication Assays

These assays are essential for evaluating the potential of indole derivatives to combat biofilm-associated infections.

Protocol: Crystal Violet Biofilm Assay

-

Biofilm Formation:

-

Grow the test microorganism in a suitable medium (e.g., Tryptic Soy Broth supplemented with glucose) overnight.

-

Dilute the culture and add it to the wells of a 96-well flat-bottomed microtiter plate.

-

Add the indole derivative at various concentrations to the wells. Include a positive control (biofilm without compound) and a negative control (medium only).

-

Incubate the plate under static conditions for 24-48 hours to allow for biofilm formation.

-

-

Quantification of Biofilm:

-

Carefully remove the planktonic cells by washing the wells with phosphate-buffered saline (PBS).

-

Fix the adherent biofilm with methanol for 15 minutes.

-

Stain the biofilm with a 0.1% crystal violet solution for 15 minutes.

-

Wash the wells with water to remove excess stain.

-

Solubilize the bound crystal violet with 30% acetic acid or ethanol.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the amount of biofilm.

-

For Biofilm Eradication:

-

First, allow the biofilm to form for 24-48 hours as described above.

-

Then, remove the planktonic cells and add fresh medium containing the indole derivative at various concentrations.

-

Incubate for another 24 hours and then proceed with the crystal violet staining protocol.

Data Presentation: Summarizing Antimicrobial Efficacy

Clear and concise presentation of quantitative data is essential for comparing the activity of different indole derivatives. Tables are an effective way to summarize MIC values.

Table 1: Example of MIC Data for Substituted Indole Derivatives

| Compound ID | R¹ | R² | R³ | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |

| IND-01 | H | H | H | >128 | >128 | 64 |

| IND-02 | Cl | H | H | 16 | 32 | 8 |

| IND-03 | H | NO₂ | H | 8 | 16 | 4 |

| IND-04 | H | H | Br | 32 | 64 | 16 |

| Ciprofloxacin | - | - | - | 1 | 0.5 | - |

| Fluconazole | - | - | - | - | - | 2 |

This is an illustrative table; actual values will vary based on the specific compounds and strains tested.

Conclusion and Future Perspectives

Substituted indole derivatives represent a highly promising and versatile class of antimicrobial agents with the potential to address the urgent need for new treatments for infectious diseases.[9][13] Their diverse mechanisms of action, including the ability to combat biofilms and reverse antibiotic resistance, make them particularly attractive for further development.[6][14] Future research should focus on:

-

Rational Design and Synthesis: Leveraging SAR data and computational modeling to design novel indole derivatives with enhanced potency and selectivity.

-

Mechanism of Action Studies: In-depth investigations to fully elucidate the molecular targets and pathways affected by these compounds.

-

In Vivo Efficacy and Toxicity: Evaluation of the most promising candidates in animal models of infection to assess their therapeutic potential and safety profiles.

-

Combination Therapy: Exploring the synergistic effects of indole derivatives with existing antibiotics to combat multidrug-resistant pathogens.[15]

The continued exploration of the rich chemical space of substituted indoles holds immense promise for the discovery of next-generation antimicrobial drugs that can effectively combat the global challenge of antimicrobial resistance.

References

- Antimicrobial Evaluation, Molecular Docking and ADME Properties of Indole Amide Derivatives | Bentham Science Publishers. (2022-05-01).

-

Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates - MDPI. (2021-04-15). Available from: [Link]

-

Substituted indole derivatives as antifungal agents: design, synthesis, in vitro and in silico evaluations - PubMed. (2025-12-22). Available from: [Link]

-

Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC. Available from: [Link]

-

Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii | Microbiology Spectrum - ASM Journals. (2025-04-15). Available from: [Link]

-

Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis and Recent Advances in Antimicrobial Research - PubMed. Available from: [Link]

-

Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids - PMC - NIH. Available from: [Link]

-

In Silico Studies of Indole Derivatives as Antibacterial Agents - PMC. (2023-06-30). Available from: [Link]

-

Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PubMed. (2024-11-12). Available from: [Link]

-

Indole Reverses Intrinsic Antibiotic Resistance by Activating a Novel Dual-Function Importer. Available from: [Link]

-

Recent Developments in Synthesis and Antimicrobial Activity of Indole and its Derivatives. Available from: [Link]

-

Synthesis and Evaluation of Antimicrobial Activities of Novel N-Substituted Indole Derivatives - ResearchGate. (2020-04-14). Available from: [Link]

-

Synthesis and Evaluation of Antimicrobial Activity of N-Substituted Indole Derivatives and Molecular Docking Studies - Bentham Science Publisher. Available from: [Link]

-

Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC. (2025-04-15). Available from: [Link]

-

Synthesis, Characterization and Anti-Microbial Activity of Indole Derivatives. (2019-08-25). Available from: [Link]

-

Glaesserella parasuis infection disrupts the gut–lung axis via microbiota dysbiosis and metabolic reprogramming leading to intestinal barrier impairment in piglets - Frontiers. Available from: [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI. Available from: [Link]

-

Synthesis, Antibacterial Activity, and Mechanisms of Novel Indole Derivatives Containing Pyridinium Moieties | Journal of Agricultural and Food Chemistry - ACS Publications. Available from: [Link]

-

Recent Advancements in Indole Derivatives and their Antimicrobial Perspective. (2023-04-17). Available from: [Link]

-

Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - ResearchGate. (2025-11-26). Available from: [Link]

-

Synthesis and Evaluation of Antimicrobial Activities of Novel N-Substituted Indole Derivatives - Semantic Scholar. Available from: [Link]

-

Discovery of Novel Indole Derivatives Containing Imidazolidinone as Potential Antifungal Agents with Mechanistic Studies - PubMed. (2025-10-29). Available from: [Link]

-

INDOLE (SYNTHETIC/NATURAL) AS ANTIFUNGAL AGENTS - IIP Series. Available from: [Link]

-

Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Available from: [Link]

-

Controlling bacterial behavior with indole-containing natural products and derivatives - PMC. Available from: [Link]

-

Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. Available from: [Link]

-

(PDF) Bio-informed synthesis of marine-sourced indole derivatives: suppressing gram-negative bacteria biofilm and virulence - ResearchGate. (2025-05-05). Available from: [Link]

Sources

- 1. In Silico Studies of Indole Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jddtonline.info [jddtonline.info]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]

- 6. Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis and Recent Advances in Antimicrobial Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates | MDPI [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benthamdirect.com [benthamdirect.com]

- 14. journals.asm.org [journals.asm.org]

- 15. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Controlling bacterial behavior with indole-containing natural products and derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: The Role of 1-Benzyl-1H-indol-5-ylamine in Medicinal Chemistry

Executive Summary

1-Benzyl-1H-indol-5-ylamine (CAS: 26807-73-8) represents a privileged scaffold in modern medicinal chemistry, particularly within the realm of kinase inhibition and oncology. As a derivative of the indole core—one of nature's most ubiquitous heterocycles—this molecule combines a hydrophobic anchor (N-benzyl) with a versatile chemical handle (C5-amine).[1]

This guide dissects the compound’s utility as a building block for VEGFR-2 inhibitors , CK1δ modulators , and hybrid anticancer agents . It provides validated synthetic protocols, structural activity relationship (SAR) insights, and mechanistic visualizations to support researchers in leveraging this moiety for drug discovery.

Part 1: Chemical Architecture & Pharmacophore Analysis

The medicinal value of 1-Benzyl-1H-indol-5-ylamine lies in its ability to interact with multiple binding domains within protein active sites.

The Indole Core (Scaffold)

-

Function: Acts as a rigid spacer that orients substituents into correct vectors for binding.

-

Interaction: Capable of

-

The N-Benzyl Group (Hydrophobic Anchor)

-

Function: Provides significant lipophilicity and bulk.

-

Targeting: Designed to occupy deep hydrophobic pockets (e.g., the back pocket of kinase domains or the solvent-exposed hydrophobic region).

-

Optimization: The benzyl ring is often substituted (e.g., with halogens like 4-Cl or 4-F) to tune metabolic stability and potency.

The 5-Amino Group (The "Warhead" Handle)

-

Function: The primary site for chemical diversification.

-

Reactivity: A nucleophilic handle used to generate amides, ureas, sulfonamides, or Schiff bases.

-

Binding: In kinase inhibitors, derivatives of this amine often form critical hydrogen bonds with the hinge region (e.g., Glu/Cys residues) of the ATP-binding site.

Part 2: Synthetic Protocols

Protocol A: Synthesis from 5-Nitroindole

This is the standard industrial and laboratory route to access the target arylamine. It prioritizes the installation of the benzyl group on the more acidic indole nitrogen prior to reduction, preventing side reactions.

Reaction Scheme Overview:

5-Nitroindole

Step 1: N-Benzylation[1]

-

Reagents: 5-Nitroindole (1.0 eq), Benzyl Bromide (1.1 eq), Potassium Carbonate (

, 2.0 eq). -

Solvent: DMF (Anhydrous).

-

Conditions:

-

Dissolve 5-nitroindole in DMF under

atmosphere. -

Add

and stir at RT for 30 mins to deprotonate the indole N-H. -

Add benzyl bromide dropwise.

-

Heat to 60-80°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Pour into ice water. Filter the yellow precipitate (1-benzyl-5-nitroindole). Recrystallize from Ethanol.[2]

-

Step 2: Nitro Reduction

-

Reagents: 1-Benzyl-5-nitroindole, Hydrazine hydrate (

), 10% Pd/C (Catalytic). -

Solvent: Ethanol/THF (1:1).

-

Conditions:

-

Dissolve the nitro intermediate in Ethanol/THF.

-

Add Pd/C catalyst (10 wt%).

-

Heat to reflux and add Hydrazine hydrate dropwise (Caution: Exothermic, gas evolution).

-

Reflux for 2-4 hours until the solution turns colorless/pale.

-

Workup: Filter through Celite to remove Pd/C. Concentrate filtrate.

-

Purification: Flash column chromatography (DCM:MeOH 95:5) to yield 1-Benzyl-1H-indol-5-ylamine as a tan/brown solid.

-

Protocol B: Functionalization (Urea Formation)

To create kinase inhibitors (e.g., VEGFR-2 targeting), the amine is often converted to a urea.

-

Reagents: 1-Benzyl-1H-indol-5-ylamine, Aryl Isocyanate (e.g., Phenyl isocyanate).

-

Solvent: DCM or THF.

-

Procedure: Stir the amine with the isocyanate at RT for 2-12 hours. The urea product typically precipitates and can be collected by filtration.

Part 3: Medicinal Chemistry Applications[1][3][4][5][6][7][8]

Kinase Inhibition (VEGFR-2)

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary target for anti-angiogenic cancer therapies.[3]

-

Mechanism: Derivatives of 1-benzyl-1H-indol-5-ylamine mimic the adenine ring of ATP.

-

Binding Mode:

-

The Indole sits in the ATP binding cleft.

-

The 5-Amino derivative (e.g., Urea/Amide) acts as a Hydrogen Bond Donor/Acceptor pair, anchoring the molecule to the kinase hinge region (specifically Cys919 or Glu917 in VEGFR-2).

-

The N-Benzyl group extends into the hydrophobic pocket II, stabilizing the inactive conformation (DFG-out) or interacting with the gatekeeper residue.

-

Hybrid Anticancer Agents

Researchers have successfully fused this scaffold with other pharmacophores to create "hybrid" drugs that overcome resistance.

-

Indole-Thiazole Hybrids: Coupling the 5-amine with thiazole carboxylic acids creates dual inhibitors that target both kinases and tubulin polymerization.

-

Indole-Thiosemicarbazones: Schiff bases formed at the 5-position (via an aldehyde intermediate) show potent activity against Tyrosinase and Ribonucleotide Reductase.

Neuroprotective Agents (CK1δ)

Casein Kinase 1 delta (CK1δ) is implicated in Alzheimer's and ALS.

-

Utility: 1-Benzylindole derivatives have been identified as ATP-competitive inhibitors. The N-benzyl group provides selectivity over other CK isoforms by exploiting specific hydrophobic residues unique to the CK1δ active site.

Part 4: Visualizations

Diagram 1: Synthetic Pathway (Graphviz)

Caption: Step-wise synthesis from 5-nitroindole to the active 5-amino scaffold and subsequent drug derivatization.

Diagram 2: VEGFR-2 Binding Mode Logic (Graphviz)

Caption: Pharmacophore mapping of 1-benzyl-1H-indol-5-ylamine derivatives within the VEGFR-2 kinase active site.

Part 5: Quantitative Data Summary

| Biological Target | Derivative Type | Key Activity Metric | Mechanism |

| VEGFR-2 | Indolin-2-one Hydrazone | IC50: 0.503 µM (MCF-7) | Angiogenesis Inhibition / Apoptosis Induction |

| CK1δ | Benzylindole Amide | Sub-micromolar IC50 | ATP-Competitive Inhibition |

| Tyrosinase | Thiosemicarbazone | IC50: ~12 µM | Competitive Inhibition (Melanoma) |

| MRSA | Imidazole-Indole | MIC: ≤ 0.25 µg/mL | Cell Wall/Membrane Disruption |

References

-

BenchChem. (2025).[1] Application Note & Protocol: Detailed Synthesis of (1-Benzyl-1H-indol-5-yl)methanamine. BenchChem Technical Support. Link

-